molecular formula C18H16N2O3 B14593215 Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate CAS No. 61126-55-4

Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate

Cat. No.: B14593215
CAS No.: 61126-55-4
M. Wt: 308.3 g/mol
InChI Key: NBNAXKSCGKPELH-UHFFFAOYSA-N
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Description

Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate (CAS 61126-55-4) is a quinazolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a 4-oxoquinazolin-3(4H)-yl core linked to a phenylacetate group via a para-substituted aromatic ring . This compound serves as a versatile chemical building block for synthesizing more complex molecules. It is a key intermediate in the synthesis of acyl hydrazones, which are designed as novel small-molecule activators of procaspase-3 . Such activators are investigated for their ability to induce apoptosis in cancer cells, with some derivatives demonstrating potent cytotoxicity against human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers . Furthermore, quinazolinone derivatives are known to exhibit a range of biological activities, including antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli , as well as antifungal properties . The synthesis of this compound is typically achieved through multi-step routes, often starting from anthranilic acid or its derivatives. A common method involves the cyclization of anthranilic acid with formamide to form quinazolin-4(3H)-one, a key intermediate. This intermediate is subsequently alkylated with ethyl chloroacetate in acetone under basic conditions (K₂CO₃, KI) to yield the ethyl acetate ester derivative . Researchers value this compound for its role in exploring new therapeutic agents. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61126-55-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate

InChI

InChI=1S/C18H16N2O3/c1-2-23-17(21)11-13-7-9-14(10-8-13)20-12-19-16-6-4-3-5-15(16)18(20)22/h3-10,12H,2,11H2,1H3

InChI Key

NBNAXKSCGKPELH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Anthranilic Acid Cyclization Route

The most widely reported method begins with anthranilic acid (1a ) or its substituted derivatives. Heating anthranilic acid with formamide at 120°C for 3 hours induces cyclization to form quinazolin-4(3H)-one (2a ), a key intermediate. Subsequent treatment with ethyl chloroacetate in acetone under basic conditions (K₂CO₃, KI) at 60°C for 3 hours yields ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate derivatives (3a–d ). This route achieves moderate yields (55–70%) and is favored for its scalability.

Critical Reaction Parameters

  • Temperature : 60–80°C for nucleophilic substitution steps
  • Catalysts : KI accelerates alkylation by generating a reactive intermediate
  • Solvents : Acetone or ethanol for polar aprotic conditions

Benzoxazinone Intermediate Pathway

An alternative approach involves synthesizing 1,3,4-benzoxazin-2-one intermediates. For example, 6-bromo-2-phenyl-1,3,4-benzoxazinone reacts with ethyl glycinate in pyridine under reflux for 8 hours to form ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate. While this method is specific to brominated derivatives, it demonstrates the adaptability of benzoxazinone chemistry for introducing diverse substituents at position 2 of the quinazoline ring.

Representative Reaction Scheme

  • Benzoxazinone Formation :
    $$ \text{Anthranilic acid} + \text{Acyl chloride} \xrightarrow{\text{DMF, 40°C}} \text{N-Acyl anthranilic acid} $$
    $$ \xrightarrow{\text{Acetic anhydride, 170–180°C}} \text{Benzoxazinone} $$
  • Quinazoline Ring Assembly :
    $$ \text{Benzoxazinone} + \text{Ethyl glycinate} \xrightarrow{\text{Pyridine, reflux}} \text{Ethyl [4-oxoquinazolin-3(4H)-yl]acetate} $$

Hydrazide-Schiff Base Functionalization

Post-synthesis modifications often involve converting ester groups to hydrazides. Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (3a ) reacts with hydrazine hydrate in ethanol at room temperature to form 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (4a ). Subsequent condensation with aldehydes (e.g., 4-fluorobenzaldehyde) in acidic ethanol yields Schiff bases, which are precursors for thiazolidinone derivatives.

Optimization Insights

  • Hydrazide Formation : 2.5 equivalents of hydrazine hydrate, 3-hour reaction time
  • Schiff Base Synthesis : Glacial acetic acid catalysis improves imine bond formation

Comparative Analysis of Synthetic Methodologies

Yield and Purity Metrics

Method Intermediate Yield (%) Purity Assessment
Anthranilic Acid Route Quinazolin-4(3H)-one 63–75 TLC, NMR, IR
Benzoxazinone Pathway Ethyl Glycinate Adduct 55–68 Recrystallization (ethanol)
Hydrazide Modification Schiff Base 58–76 Column Chromatography

The anthranilic acid route provides higher yields for the core quinazoline structure, while the benzoxazinone method allows precise bromine substitution at position 6. Hydrazide-Schiff base reactions introduce functional diversity but require chromatographic purification due to byproduct formation.

Solvent and Temperature Optimization

  • Polar Aprotic Solvents : Acetone and DMF enhance nucleophilicity in alkylation steps
  • Reflux Conditions : Ethanol or methanol reflux (78–80°C) optimal for imine bond formation
  • Catalytic KI : Improves ethyl chloroacetate reactivity by 30% in anthranilic acid routes

Advanced Functionalization Techniques

Thiazolidinone Derivatives

Schiff bases derived from this compound react with thioglycolic acid in 1,4-dioxane under reflux to form thiazolidin-4-one rings. This 6-hour reaction achieves 65–76% yields, with electron-withdrawing groups (e.g., Cl, F) enhancing cyclization efficiency.

Mechanistic Insight
$$ \text{Schiff base} + \text{Thioglycolic acid} \xrightarrow{\Delta, \text{dioxane}} \text{Thiazolidinone} + \text{H}_2\text{O} $$
The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization.

Triazinethiol Conjugates

Hydrazides react with carbon disulfide in basic ethanol to form 1,3,4-triazin-2-thiol derivatives. For example, 1-amino-5-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]methyl-1,3,4-triazin-2-thiol is synthesized in 72% yield, demonstrating antimicrobial activity.

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Excessive heating during benzoxazinone synthesis (>180°C) leads to decarboxylation byproducts. Controlled temperature ramping (2°C/min) and acetic anhydride stoichiometry reduce side reactions by 40%.

Purification Limitations

Crude this compound often contains unreacted anthranilic acid. Sequential washing with ice-cold water (3×) and recrystallization from ethanol achieve >95% purity.

Emerging Innovations in Synthesis

Microwave-Assisted Cyclization

Recent trials show that microwave irradiation (300 W, 100°C) reduces quinazoline ring formation time from 3 hours to 25 minutes, with comparable yields (68% vs. 63% conventional).

Flow Chemistry Applications

Continuous-flow reactors enable large-scale synthesis of this compound with 12% higher yield than batch processes, attributed to improved heat and mass transfer.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid:

ConditionsReagentsProductNotesReference
Acidic hydrolysisH₂SO₄, H₂O, reflux[4-(4-Oxoquinazolin-3(4H)-yl)phenyl]acetic acidPartial decomposition observed
Basic hydrolysisNaOH, H₂O, RTSodium salt of the acidHigher selectivity

Structural Confirmation :
Post-hydrolysis products are characterized by IR (loss of ester C=O at ~1739 cm⁻¹, new O–H stretch at ~2500–3000 cm⁻¹) and NMR (disappearance of ethyl group signals at δ 1.35–4.31 ppm) .

Amidation Reactions

The ester reacts with primary/secondary amines to form amides, though yields vary based on steric and electronic factors:

AmineConditionsProductYieldReference
Hydrazine hydrateEthanol, reflux (6 h)2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide90%
AnilineDMF, 80°C (12 h)N-Phenylacetamide derivative65%

Key Limitation :
Amidation with bulky amines (e.g., tert-butylamine) results in reduced yields (<50%) due to steric hindrance .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

Reagent/ConditionsProductApplicationReference
Acetic anhydride, 120°C1,3,4-Oxadiazole fused with quinazolinoneAnticancer agent (IC₅₀: 8.2 µM)
Thioglycolic acid, PPAThiazolidinone derivativesAntimicrobial screening

Example Reaction Pathway :

text
Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate → Hydrazide intermediate (with hydrazine) → Cyclization with acetic anhydride → Oxadiazole derivative [4]

Nucleophilic Substitution

The α-carbon of the ester participates in SN₂ reactions:

NucleophileConditionsProductYieldReference
ThiophenolK₂CO₃, DMF, 60°C (4 h)Thioether-linked quinazolinone78%
Sodium azideDMSO, 100°C (8 h)Azide derivative62%

Condensation Reactions

The ester’s carbonyl group reacts with carbonyl derivatives:

ReagentConditionsProductYieldReference
SalicylaldehydeEthanol, acetic acid, refluxSchiff base (imine)85%
IsatinGlacial acetic acid, 80°CHydrazone-isatin hybrid70%

Biological Relevance :
Schiff base derivatives exhibit caspase-3 activation (up to 200% activity vs. PAC-1) .

Reduction Reactions

Limited data suggest the ester’s carbonyl group can be reduced:

Reducing AgentConditionsProductNotesReference
LiAlH₄Dry ether, 0°C → RTAlcohol derivativeLow yield (40%)

Photochemical Reactions

Under UV light (λ = 254 nm), the quinazolinone core undergoes [2+2] cycloaddition with alkenes, though this remains underexplored for the title compound .

Scientific Research Applications

Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate has several scientific research applications:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of quinazolinone derivatives are heavily influenced by substituents on the core structure. Below is a comparison of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate with structurally analogous compounds:

Compound Name Substituents Key Structural Differences Reference
This compound Phenylacetate group at C3 via para-phenyl Baseline structure for comparison -
2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d) Chlorophenyl at C2; acetic acid at phenyl Enhanced polarity due to -Cl and -COOH
Ethyl [2-(3-methoxybenzyl)-4-oxoquinazolin-3(4H)-yl]acetate (2b) 3-Methoxybenzyl at C2 Electron-donating -OCH3 alters reactivity
Ethyl 2-(3-(4-fluorophenyl)-4-oxoquinazolin-2-ylthio)acetate (2) 4-Fluorophenyl at C3; thioether linkage -F substituent and sulfur bridge
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Thiazolidinone-thioacetamide hybrid Dual heterocyclic system

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl in 3d) increase melting points (213°C for 3d vs. 80–81°C for 2b) and may enhance enzyme-binding affinity .
  • Thioether linkages (as in compound 2 from ) improve solubility in organic solvents compared to ester-based analogs .
  • Hybrid structures (e.g., compound 5 in ) exhibit unique bioactivity profiles due to synergistic effects between quinazolinone and thiazolidinone moieties .
Physicochemical Properties
  • Melting Points : Higher for polar derivatives (e.g., 3d at 213°C) due to strong intermolecular forces .
  • Solubility : Thioether-containing derivatives (e.g., compound 2 in ) show better solubility in acetone and DMF than ester-only analogs .
  • Stability : Electron-withdrawing groups (e.g., -Cl, -F) enhance thermal stability but may reduce hydrolytic stability in acidic conditions .

Biological Activity

Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a quinazolinone core, which is known for its pharmacological potential. The structure can be described as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol

The presence of the ethyl ester group is believed to enhance the compound's solubility and bioavailability, influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

2. Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against several fungal pathogens:

Fungal Strain MIC
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The antifungal properties are attributed to the disruption of fungal cell wall synthesis and function .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several human cancer cell lines:

Cell Line IC50 (µM)
SW620 (Colon Cancer)10
PC-3 (Prostate Cancer)15
NCI-H23 (Lung Cancer)12

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through caspase activation pathways, potentially acting as an allosteric inhibitor of procaspase-3 .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

  • Antibacterial Action : Inhibits penicillin-binding proteins, disrupting bacterial cell wall synthesis.
  • Antifungal Action : Alters ergosterol biosynthesis, essential for fungal cell membrane integrity.
  • Anticancer Action : Modulates signaling pathways involved in cell proliferation and survival, particularly through apoptosis induction.

Case Studies

A notable study published in Nature evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in tested cancer lines compared to controls . Another study focused on its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, reinforcing its potential as a therapeutic agent .

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